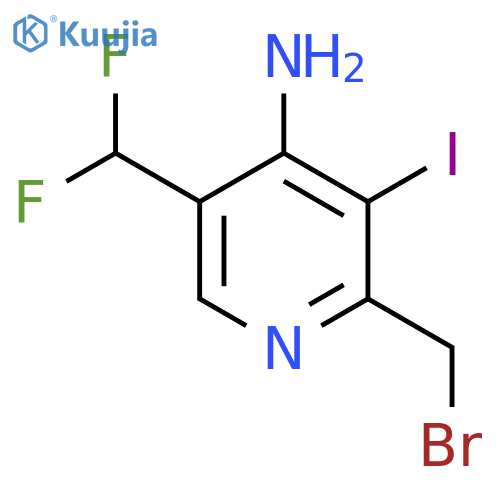Cas no 1805363-73-8 (4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine)

1805363-73-8 structure
商品名:4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine
CAS番号:1805363-73-8
MF:C7H6BrF2IN2
メガワット:362.941219806671
CID:4855742
4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine
-
- インチ: 1S/C7H6BrF2IN2/c8-1-4-5(11)6(12)3(2-13-4)7(9)10/h2,7H,1H2,(H2,12,13)
- InChIKey: CZWSVLCACICVGM-UHFFFAOYSA-N
- ほほえんだ: IC1C(CBr)=NC=C(C(F)F)C=1N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 2
4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029066624-1g |
4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine |
1805363-73-8 | 97% | 1g |
$1,475.10 | 2022-04-01 |
4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine 関連文献
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
1805363-73-8 (4-Amino-2-(bromomethyl)-5-(difluoromethyl)-3-iodopyridine) 関連製品
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
